Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate
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Overview
Description
Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate is a chemical compound with the molecular formula C14H15NO4 and a molar mass of 261.27 g/mol . This compound is characterized by its unique structure, which includes an oxazinan ring and a benzyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of benzylamine with a suitable oxazinone derivative, followed by esterification with methanol . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action are studied to understand its effects at the molecular level .
Comparison with Similar Compounds
Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate can be compared with other similar compounds, such as:
Methyl 2-(5-phenyl-2-oxo-1,4-oxazinan-3-yliden)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 2-(5-methyl-2-oxo-1,4-oxazinan-3-yliden)acetate: Contains a methyl group instead of a benzyl group.
Methyl 2-(5-ethyl-2-oxo-1,4-oxazinan-3-yliden)acetate: Features an ethyl group in place of the benzyl group.
Biological Activity
Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure and interactions with biological systems suggest potential applications in drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H15NO4
- Molar Mass : 261.27 g/mol
- CAS Number : 100944-55-6
- IUPAC Name : Methyl 2-(5-benzyl-2-oxomorpholin-3-ylidene)acetate
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or receptor modulator. The compound's oxazinan structure allows it to participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various studies have evaluated its efficacy against different bacterial strains and fungi.
Antimicrobial Efficacy
A comparative analysis of the antimicrobial activity of this compound against several pathogens has been conducted:
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 7.23 µg/mL | Moderate |
Escherichia coli | 11.7 µg/mL | Moderate |
Candida albicans | 21.65 µg/mL | Significant |
The compound showed varying levels of inhibition across different strains, with a notable potency against Staphylococcus aureus and Candida albicans. This suggests its potential as a therapeutic agent in treating infections caused by these microorganisms.
Case Studies and Research Findings
- Antibacterial Studies : A study assessing the antibacterial activity of various oxazinan derivatives found that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that substitutions on the benzyl group could enhance antimicrobial potency .
- Fungal Inhibition : In a separate investigation, the compound was tested against fungal strains such as C. albicans, where it exhibited promising results with a MIC value indicating effective antifungal activity .
- Mechanistic Insights : Research has suggested that the mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial growth. The presence of the oxazinan ring is crucial for its biological interactions .
Properties
CAS No. |
100944-55-6 |
---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 2-(5-benzyl-2-oxomorpholin-3-ylidene)acetate |
InChI |
InChI=1S/C14H15NO4/c1-18-13(16)8-12-14(17)19-9-11(15-12)7-10-5-3-2-4-6-10/h2-6,8,11,15H,7,9H2,1H3 |
InChI Key |
WUIPHQPYGMFCRH-UHFFFAOYSA-N |
SMILES |
COC(=O)C=C1C(=O)OCC(N1)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=C1C(=O)OCC(N1)CC2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
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